Ethyl 4-Chlorobutyrate-d4
Description
Chemical Identity and Nomenclature
This compound is systematically identified by its molecular formula C₆H₇D₄ClO₂, representing a deuterated ester derivative with a molecular weight of 154.63 grams per mole. The compound maintains the same Chemical Abstracts Service registry number as its non-deuterated counterpart (3153-36-4), reflecting the conventional practice of shared registration for isotopically labeled variants. The systematic nomenclature follows International Union of Pure and Applied Chemistry conventions, with the "d4" designation specifically indicating the presence of four deuterium atoms substituting hydrogen positions within the molecular framework.
The structural architecture consists of a four-carbon butyrate chain featuring a terminal chlorine substituent at the fourth carbon position and an ethyl ester functional group. The deuterium atoms are strategically positioned within the alkyl chain, creating a distinctive isotopic pattern that significantly influences the compound's analytical behavior. Alternative nomenclature includes 4-Chloro-butanoic Acid Ethyl Ester-d4, 4-Chloro-butyric Acid Ethyl Ester-d4, Ethyl gamma-Chlorobutyrate-d4, and Ethyl ω-Chlorobutyrate-d4, reflecting various systematic naming approaches and positional descriptors.
The compound's chemical identity is further characterized by specific spectroscopic signatures that distinguish it from both the parent compound and other isotopic variants. Nuclear magnetic resonance spectroscopy reveals characteristic coupling patterns and chemical shift variations attributable to the deuterium substitution, while mass spectrometry provides unambiguous molecular weight determination and fragmentation patterns. These analytical characteristics form the foundation for the compound's utility as a research tool and analytical standard.
Historical Development and Discovery
The development of deuterated organic compounds, including this compound, emerged from the broader historical context of isotope chemistry advancement during the mid-20th century. The systematic synthesis of deuterated analogs gained momentum following the establishment of reliable deuterium incorporation methodologies and the recognition of kinetic isotope effects in chemical reactions. Early research efforts focused on developing synthetic routes that could efficiently introduce deuterium atoms while maintaining the integrity of sensitive functional groups.
The specific synthesis of this compound represents an evolution of established esterification protocols adapted for isotopic labeling requirements. Traditional approaches to deuterium incorporation have been enhanced through recent methodological advances, as documented in comprehensive reviews of deuterium and tritium labeling techniques. These developments have enabled more efficient and selective deuteration processes, reducing the complexity and cost associated with isotopically labeled compound preparation.
Research literature indicates that the compound's development was driven by specific analytical and synthetic needs within the pharmaceutical and chemical research communities. The ability to track molecular transformations through isotopic labeling has proven essential for understanding reaction mechanisms and metabolic pathways. Contemporary synthetic approaches have benefited from advances in palladium-catalyzed deuteration methods and other selective labeling techniques that allow for precise isotopic substitution patterns.
Significance in Isotope Labeling Studies
This compound occupies a central position in isotope labeling studies due to its unique combination of reactive functional groups and stable isotopic markers. The compound serves as a critical reagent in the preparation of cyclopropane derivatives, enabling researchers to trace reaction pathways and investigate mechanistic details through isotopic tracking. This application has proven particularly valuable in understanding ring-forming reactions and exploring stereochemical outcomes in synthetic transformations.
The deuterium labeling provides researchers with powerful tools for studying kinetic isotope effects, which can reveal fundamental information about reaction mechanisms and transition state structures. The strategic placement of deuterium atoms allows for the investigation of primary and secondary isotope effects, contributing to a deeper understanding of bond-breaking and bond-forming processes. These studies have applications across multiple research domains, including medicinal chemistry, materials science, and fundamental organic chemistry research.
Analytical applications represent another significant area where this compound demonstrates exceptional utility. The compound serves as an internal standard for quantitative analysis by mass spectrometry, enabling precise determination of analyte concentrations in complex matrices. The isotopic signature provides a reliable reference point that accounts for instrumental variations and matrix effects, significantly improving analytical accuracy and reproducibility. Additionally, nuclear magnetic resonance spectroscopy studies benefit from deuterium labeling, as the distinctive spectral patterns facilitate structural elucidation and conformational analysis.
Comparison with Non-deuterated Analog
The comparison between this compound and its non-deuterated analog reveals fundamental differences that underscore the significance of isotopic substitution in chemical research. The parent compound, ethyl 4-chlorobutyrate, possesses a molecular formula of C₆H₁₁ClO₂ with a molecular weight of 150.60 grams per mole. This molecular weight difference of 4.03 grams per mole reflects the mass contribution of the four deuterium atoms, creating a distinctive analytical signature that enables unambiguous identification and quantification.
| Property | Ethyl 4-Chlorobutyrate | This compound |
|---|---|---|
| Molecular Formula | C₆H₁₁ClO₂ | C₆H₇D₄ClO₂ |
| Molecular Weight | 150.60 g/mol | 154.63 g/mol |
| Deuterium Content | 0 | 4 atoms |
| Chemical Abstracts Service Number | 3153-36-4 | 3153-36-4 |
Physical properties demonstrate subtle but measurable differences between the two compounds. The non-deuterated analog exhibits a boiling point of 185-186°C and a density of 1.075 g/mL at 25°C. While specific physical property data for the deuterated variant is limited in available literature, theoretical considerations suggest minimal variations in boiling point and density, consistent with typical deuterium isotope effects on physical properties.
Chemical reactivity patterns remain fundamentally similar between the two compounds, as deuterium substitution typically does not significantly alter electronic properties or steric considerations. However, kinetic isotope effects may influence reaction rates, particularly for processes involving carbon-hydrogen bond breaking at deuterated positions. These effects can range from negligible to substantial, depending on the specific reaction mechanism and the role of the deuterated positions in the rate-determining step.
Spectroscopic behavior represents the most pronounced differences between the compounds. Nuclear magnetic resonance spectroscopy reveals characteristic changes in both proton and carbon spectra due to deuterium substitution effects. Mass spectrometry provides clear differentiation through molecular ion peaks and fragmentation patterns, while infrared spectroscopy may show subtle shifts in vibrational frequencies corresponding to carbon-deuterium versus carbon-hydrogen stretching modes.
The analytical advantages of the deuterated compound extend beyond simple identification capabilities. In quantitative mass spectrometry applications, the deuterated analog serves as an ideal internal standard due to its nearly identical chemical behavior during sample preparation and chromatographic separation, while maintaining sufficient mass difference for analytical discrimination. This combination of properties makes this compound particularly valuable for pharmaceutical analysis, environmental monitoring, and fundamental research applications requiring precise quantitative measurements.
Properties
Molecular Formula |
C₆H₇D₄ClO₂ |
|---|---|
Molecular Weight |
154.63 |
Synonyms |
4-Chloro-butanoic Acid Ethyl Ester-d4; 4-Chloro-butyric Acid Ethyl Ester-d4; Ethyl γ-Chlorobutyrate-d4; Ethyl ω-Chlorobutyrate-d4; NSC 81215-d4; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table and analysis highlight key differences between ethyl 4-chlorobutyrate and structurally or functionally related compounds:
Table 1: Comparative Properties of Ethyl 4-Chlorobutyrate and Analogues
Structural and Functional Differences
Ethyl (S)-4-Chloro-3-hydroxybutyrate
- Key Difference : The presence of a hydroxyl group at the 3-position introduces chirality, enabling its use in enantioselective synthesis of statins (e.g., atorvastatin) .
- Synthesis : Asymmetric bioreduction of ethyl 4-chloroacetoacetate using alcohol dehydrogenases (e.g., SmADH31) achieves >99% enantiomeric excess . In contrast, ethyl 4-chlorobutyrate lacks stereogenic centers and is synthesized via direct esterification or halogenation .
Ethyl 4-Acetylbutyrate
- Key Difference : Replacement of the terminal chlorine with an acetyl group reduces electrophilicity, making it less reactive in nucleophilic substitutions but more suitable as a solvent or flavoring agent .
- Physical Properties : Lower boiling point (221–222°C) and density (0.989 g/mL) compared to ethyl 4-chlorobutyrate (density ~1.07 g/mL) .
Ethyl 4-(3-Chlorophenyl)-4-oxobutyrate
- Key Difference : The phenyl ring and ketone group enhance aromatic stacking interactions and metabolic stability, making it valuable in drug design .
- Applications : Used in synthesizing kinase inhibitors and anti-inflammatory agents, unlike ethyl 4-chlorobutyrate, which is primarily a linear alkylating agent .
Ethyl 4-Chloroacetoacetate Key Difference: The β-keto ester moiety allows for keto-enol tautomerism, enabling participation in cyclization reactions (e.g., Knorr pyrrole synthesis) . Reactivity: More prone to nucleophilic attack at the carbonyl group compared to ethyl 4-chlorobutyrate, which reacts primarily via SN2 mechanisms .
Preparation Methods
Iridium-Catalyzed Ortho-Directed Deuteration
In a study by, ethyl 4-chlorobenzoate underwent H-D exchange using an iridium catalyst (Complex 1a) in deuterated solvents. While the primary focus was aromatic esters, the methodology extends to aliphatic systems. Key parameters include:
| Parameter | Value | Source |
|---|---|---|
| Catalyst loading | 0.01 mmol (4.6 mol%) | |
| Reaction temperature | 25°C | |
| Deuterium source | D₂O | |
| Yield (4-position) | 91–94% |
This approach could be adapted for this compound by substituting the aromatic substrate with its aliphatic analog. The chlorine substituent directs deuterium incorporation at the β- and γ-positions, though steric effects may reduce efficiency compared to aromatic systems.
Fermentation-Based Synthesis Using Deuterated Substrates
Deuterated biopolymers serve as precursors for this compound. Patent details the production of deuterated poly(4-hydroxybutyrate) (DP4HB) via microbial fermentation, which can be pyrolyzed to deuterated γ-butyrolactone (DGBL). Subsequent esterification yields the target compound.
Microbial Fermentation Conditions
Esterification of DGBL
DGBL reacts with deuterated ethanol (C₂D₅OD) in acidic conditions:
Optimized conditions :
Nucleophilic Displacement with Deuterated Reagents
Patent describes the synthesis of deuterated cyclopropane derivatives using hexadeuterio ethyl 4-chlorobutyrate. While the compound is a reagent here, its preparation involves:
Deuterated Alkyl Halide Synthesis
-
Deuterated 4-chlorobutyric acid : Prepared via chlorination of deuterated butyrolactone using PCl₃ in D₂O.
-
Esterification :
Data :
Isotopic Exchange in Preformed Esters
Post-synthetic deuteration avoids complex precursor synthesis. For example, ethyl 4-chlorobutyrate can undergo H-D exchange using RhCl₃ in D₂O under moderate pressure.
Reaction Parameters
Limitations include incomplete deuteration at sterically hindered positions.
Industrial-Scale Production: Challenges and Solutions
Cost Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
